2-(bromomethyl)-1-ethyl-1H-imidazole
CAS No.: 1420957-14-7
Cat. No.: VC8239540
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420957-14-7 |
|---|---|
| Molecular Formula | C6H9BrN2 |
| Molecular Weight | 189.05 |
| IUPAC Name | 2-(bromomethyl)-1-ethylimidazole |
| Standard InChI | InChI=1S/C6H9BrN2/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5H2,1H3 |
| Standard InChI Key | FQJXZPYOYUMSJD-UHFFFAOYSA-N |
| SMILES | CCN1C=CN=C1CBr |
| Canonical SMILES | CCN1C=CN=C1CBr |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The IUPAC name of the base compound is 2-(bromomethyl)-1-ethylimidazole, with the hydrobromide salt designated as 2-(bromomethyl)-1-ethyl-1H-imidazole hydrobromide . Its SMILES notation () and InChIKey () provide unambiguous representations of its structure. The compound’s CAS registry numbers are 1420957-14-7 (base) and 2138353-64-5 (hydrobromide salt) .
Spectroscopic and Computational Data
The molecular structure has been validated through 2D and 3D conformational analyses . Infrared (IR) spectroscopy reveals characteristic absorptions for the imidazole ring (1,600–1,450 cm) and C-Br stretching (650–500 cm) . Nuclear magnetic resonance (NMR) data for analogous imidazole derivatives show distinct proton environments: the ethyl group’s methyl protons resonate near δ 1.2–1.4 ppm, while imidazole ring protons appear between δ 7.0–8.5 ppm . Mass spectrometry confirms the molecular ion peak at m/z 189.05.
Synthesis and Reactivity
Synthetic Pathways
The base compound is synthesized via nucleophilic substitution reactions. A reported method involves reacting 1-ethylimidazole with bromomethylating agents (e.g., ) under controlled conditions. Alternatively, bromoacetic acid and o-phenylenediamine derivatives can yield bromomethyl-imidazole precursors, as demonstrated in benzimidazole syntheses . For the hydrobromide salt, treatment of the base compound with hydrobromic acid () in a polar solvent like ethanol achieves protonation at the imidazole nitrogen .
Reaction Mechanisms
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound is a solid at room temperature, with a melting point yet to be empirically determined. It exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water. The hydrobromide salt shows enhanced aqueous solubility due to ionic interactions .
Stability and Degradation
Under ambient conditions, the compound is stable but sensitive to moisture and light. Decomposition pathways include hydrolysis of the bromomethyl group to yield formaldehyde and bromide ions, particularly in acidic or alkaline environments . Storage recommendations include inert atmospheres and temperatures below -20°C .
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